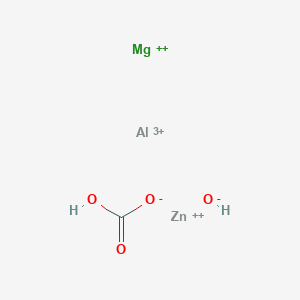
Aluminium-magnesium-zinc-carbonate-hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium-magnesium-zinc-carbonate-hydroxide is a crystalline, colorless compound with the chemical formula CO₃·Al·HO·Mg·Zn . It is known for its hygroscopic nature and solubility in water. This compound is relatively stable under certain temperature and humidity conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminium-magnesium-zinc-carbonate-hydroxide is typically synthesized by mixing appropriate amounts of aluminium hydroxide, magnesium hydroxide, and zinc carbonate solutions . The reaction conditions involve maintaining a controlled pH and temperature to ensure the formation of the desired compound. The reaction can be represented as follows:
[ \text{Al(OH)}_3 + \text{Mg(OH)}_2 + \text{ZnCO}_3 \rightarrow \text{CO}_3·\text{Al}·\text{HO}·\text{Mg}·\text{Zn} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing and reaction processes. The reactants are combined in reactors, and the resulting mixture is filtered and dried to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Aluminium-magnesium-zinc-carbonate-hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxides.
Reduction: It can also undergo reduction reactions, especially in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other elements or compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminium oxide, magnesium oxide, and zinc oxide, while reduction may produce elemental aluminium, magnesium, and zinc .
Scientific Research Applications
Aluminium-magnesium-zinc-carbonate-hydroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of corrosion-resistant coatings and materials.
Mechanism of Action
The mechanism of action of aluminium-magnesium-zinc-carbonate-hydroxide involves its interaction with acids and other reactive species. In the case of its use as an antacid, the compound neutralizes gastric acid by reacting with hydrochloric acid in the stomach to form water and neutral salts . This reaction increases the pH of the stomach contents, providing relief from acid-related discomfort.
Comparison with Similar Compounds
Similar Compounds
- Aluminium hydroxide
- Magnesium hydroxide
- Zinc carbonate
- Hydrotalcite
Uniqueness
Aluminium-magnesium-zinc-carbonate-hydroxide is unique due to its combination of aluminium, magnesium, and zinc, which imparts specific properties such as enhanced stability and reactivity compared to its individual components . This makes it particularly useful in applications requiring a combination of these properties, such as in antacids and corrosion-resistant materials .
Properties
CAS No. |
169314-88-9 |
|---|---|
Molecular Formula |
C80H128N26O22S |
Molecular Weight |
0 |
Synonyms |
Aluminum magnesium zinc carbonate hydroxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















